2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid
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Overview
Description
2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid is an organic compound that features a fluorinated aromatic ring and a branched aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid typically involves the introduction of a fluorine atom into a methylphenyl ring, followed by the formation of the butanoic acid chain. One common method involves the use of fluorinated reagents and catalysts to achieve the desired substitution on the aromatic ring. For example, the reaction of 2-bromo-5-fluorotoluene with triisopropyl borate can yield 4-fluoro-2-methylphenylboronic acid, which can then be further processed to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as increased thermal stability or enhanced mechanical strength
Mechanism of Action
The mechanism by which 2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: This compound has a similar fluorinated aromatic ring but lacks the butanoic acid chain.
4-Fluoro-2-methylphenol: Another similar compound with a fluorinated aromatic ring and a hydroxyl group instead of the butanoic acid chain.
Uniqueness
2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid is unique due to its combination of a fluorinated aromatic ring and a branched aliphatic chain. This structure imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)10-5-4-9(13)6-8(10)3/h4-7,11H,1-3H3,(H,14,15) |
InChI Key |
AYOXNGGNMLIPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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